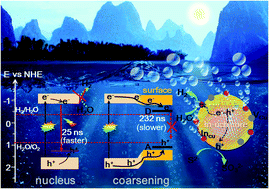Aqueous synthesis of composition-tuned defects in CuInSe2 nanocrystals for enhanced visible-light photocatalytic H2 evolution†
Nanoscale Advances Pub Date: 2021-02-26 DOI: 10.1039/D1NA00069A
Abstract
The composition and defect tolerance of CuInSe2 (CISe) quantum dots (QDs) provide a scaffold to design defects via tailoring the elemental ratio or distributions for boosting photocatalytic H2 evolution (PHE). Herein, a ligand-assisted two-step aqueous method was developed to prepare defect CISe quantum dots for the first time. UV-vis, XPS, HRTEM, and HADDF investigations confirmed the typical double-absorption edges of copper vacancy defects and indium substituted at copper site defects in the structure constructed through initial synthesis tuned by Cu/In ratio and the ensued coarsening. The steady-transient PL suggested that the D–A recombination with prolonged PL lifetime dominated the emission of composition-optimized CuInSe2 with the Cu/In ratio of 1/4 (CISe-1/4). Further transient photocurrent and electrochemical impedance spectroscopy investigations demonstrated that surface defects in the structure favor the carriers' separation/transportation. The CISe-1/4 exhibited a superior PHE rate of 722 μmol g−1 h−1, about 23 times higher than that of the initially synthesized CISe-1/4 nucleus (31 μmol g−1 h−1), with a maximum apparent quantum efficiency (AQE) of 1.3%. The analysis of energy levels and the coulombic interaction energy of electron–hole (Je/h) based on Raman, extending UV-vis spectra investigations suggested that surface defects resulted in decreased Je/h of CISe-1/4, favoring the enhanced PHE of this structure. This work is expected to provide a reference for designing effective non-noble metal I–III–VI photocatalysts.


Recommended Literature
- [1] Borane and alane reductions of bulky N,N′-diaryl-1,3-diimines: structural characterization of products and intermediates in the diastereoselective synthesis of 1,3-diamines†
- [2] Hierarchical wrinkling on elastomeric Janus spheres
- [3] Optical tweezing using tunable optical lattices along a few-mode silicon waveguide†
- [4] Syntheses, structures and properties of seven H2BTA coordinating 3-D metallic complexes containing 0-, 1-, 2-, and 3-D frameworks (H2BTA = bis(tetrazolyl)amine)†
- [5] Simultaneous determination of Ca, P, Mg, K and Na in biodiesel by axial view inductively coupled plasma optical emission spectrometry with internal standardization after multivariate optimization
- [6] A multicomponent macrocyclization strategy to natural product-like cyclic lipopeptides: synthesis and anticancer evaluation of surfactin and mycosubtilin analogues†
- [7] Synthesis of substituted exo-glucals via a modified Julia olefination and identification as selective β-glucosidase inhibitors†
- [8] In vivo investigation of brain and systemic ketobemidonemetabolism
- [9] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†
- [10] Organocatalyzed aerobic oxidative Robinson-type annulation of 2-isocyanochalcones: expedient synthesis of phenanthridines†

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 101713-87-5
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9









